4-Formyl-3,5-Dimethylbenzoesäure

Übersicht

Beschreibung

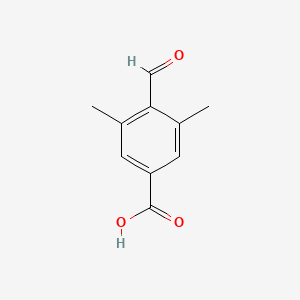

4-Formyl-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. It is characterized by the presence of a formyl group (-CHO) and two methyl groups (-CH3) attached to a benzoic acid core. This compound is known for its applications in various fields of scientific research and industry.

Wissenschaftliche Forschungsanwendungen

4-Formyl-3,5-dimethylbenzoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Formyl-3,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the formylation of 3,5-dimethylbenzoic acid using Vilsmeier-Haack reaction, where the acid is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of 4-Formyl-3,5-dimethylbenzoic acid typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Formyl-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and Friedel-Crafts acylation reagents.

Major Products Formed:

Oxidation: 3,5-Dimethylbenzoic acid.

Reduction: 4-Hydroxymethyl-3,5-dimethylbenzoic acid.

Substitution: Halogenated or nitrated derivatives of 4-Formyl-3,5-dimethylbenzoic acid.

Wirkmechanismus

The mechanism of action of 4-Formyl-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols . This reactivity makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethylbenzoic acid: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.

4-Formylbenzoic acid: Lacks the methyl groups, which can influence its reactivity and physical properties.

4-Hydroxy-3,5-dimethylbenzoic acid: Contains a hydroxyl group instead of a formyl group, altering its chemical behavior.

Uniqueness: 4-Formyl-3,5-dimethylbenzoic acid is unique due to the presence of both formyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .

Biologische Aktivität

4-Formyl-3,5-dimethylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a formyl group at the para position and two methyl groups at the meta positions of the benzoic acid ring. Research indicates that this compound may exhibit various biological properties, including antimicrobial, anti-inflammatory, and potential receptor modulation activities.

The molecular formula for 4-Formyl-3,5-dimethylbenzoic acid is C10H10O3, with a molecular weight of 178.19 g/mol. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Formyl-3,5-dimethylbenzoic acid. A notable investigation demonstrated that derivatives of this compound exhibit significant growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) recorded were as low as 0.78 µg/mL for S. aureus and 1.56 µg/mL for A. baumannii, indicating strong bactericidal properties .

Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects through its interaction with G-protein coupled receptors (GPCRs). Specifically, it may act as an agonist for the EP1 receptor, which is involved in various inflammatory processes. The modulation of this receptor could lead to therapeutic applications in treating conditions such as asthma, dysmenorrhea, and other inflammation-related disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers synthesized several derivatives of 4-Formyl-3,5-dimethylbenzoic acid to evaluate their antimicrobial efficacy. The compounds were tested against clinical isolates of MRSA and A. baumannii. The results indicated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of the compound in a murine model of colitis. The administration of 4-Formyl-3,5-dimethylbenzoic acid resulted in decreased levels of pro-inflammatory cytokines and improved histological scores in treated mice compared to controls. This suggests potential utility in managing inflammatory bowel diseases .

Research Findings Summary

Eigenschaften

IUPAC Name |

4-formyl-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSOYWONAPNDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.